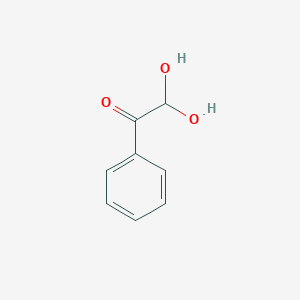

2,2-Dihydroxy-1-phenylethan-1-one

Description

The exact mass of the compound 2,2-Dihydroxy-1-phenylethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as (3,4-isomer) insoluble to slightly soluble in water; (2,5-isomer) slightly soluble in water; (3,5-isomer) soluble in watermoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249825. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dihydroxy-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,8,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIBDIKAOBCFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501032251 | |

| Record name | 2,2-Dihydroxy-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

yellow needles or crystals | |

| Record name | Dihydroxyacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1123/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

(3,4-isomer) insoluble to slightly soluble in water; (2,5-isomer) slightly soluble in water; (3,5-isomer) soluble in water, moderately soluble (in ethanol) | |

| Record name | Dihydroxyacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1123/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1075-06-5, 28631-86-9 | |

| Record name | Phenylglyoxal hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2,2-dihydroxy-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-phenyl-, dihydroxy deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dihydroxy-1-phenylethanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dihydroxy-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dihydroxy-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dihydroxy-1-phenylethan-1-one (CAS Number: 1075-06-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal (B86788) monohydrate. The document details its chemical and physical properties, synthesis, and spectral analysis. It explores its significant applications as a selective arginine-modifying reagent in proteomics and as a versatile precursor in the synthesis of bioactive heterocyclic compounds. Detailed experimental protocols for its synthesis and key applications are provided, along with an examination of its biological activities, including its role as an inhibitor of enzymes such as mitochondrial aldehyde dehydrogenase and Hageman factor. This guide is intended to be a valuable resource for researchers in chemistry, biochemistry, and drug development.

Chemical and Physical Properties

This compound is the hydrated form of phenylglyoxal and exists as a white to light yellow crystalline solid.[1] It is stable under normal conditions and is the common commercially available form of phenylglyoxal.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1075-06-5 | [1] |

| Molecular Formula | C₈H₈O₃ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Melting Point | 76-79 °C | [4] |

| Boiling Point | 142 °C at 125 mmHg | [4] |

| Appearance | White to light yellow or pinkish powder/crystals | [5] |

| Solubility | Partly miscible with water. Soluble in 95% ethanol (B145695) (50 mg/mL), and DMSO (30 mg/mL). | [6] |

| IUPAC Name | This compound | [5] |

| Synonyms | Phenylglyoxal monohydrate, Benzoylcarboxaldehyde monohydrate | [1] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹. Broad absorption bands in the region of 3200-3600 cm⁻¹ are indicative of the O-H stretching vibrations of the two hydroxyl groups and any associated water of hydration. Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions.

Table 2: Characteristic IR Absorption Peaks

| Functional Group | Vibration | Position (cm⁻¹) | Intensity |

| O-H | Stretching | 3500-3200 | Medium, Broad |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| C=O (Ketone) | Stretching | 1740-1720 | Strong |

| Aromatic C=C | Stretching | 1600-1475 | Medium-Weak |

| C-O | Stretching | 1300-1000 | Strong |

Mass Spectrometry (MS)

The mass spectrum of the anhydrous form, phenylglyoxal (C₈H₆O₂), provides key information for structural elucidation. The molecular ion peak [M]⁺ would be observed at m/z 134.13. Common fragmentation patterns would include the loss of CO (m/z 106) and the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak. For the hydrated form, under certain ionization conditions, a peak corresponding to the molecular weight of the hydrate (B1144303) (152.15 g/mol ) might be observed, although loss of water is common.

Synthesis

The most common and well-established method for the synthesis of phenylglyoxal, which is then hydrated to this compound, is the oxidation of acetophenone (B1666503) with selenium dioxide.[2][7][8]

Experimental Protocol: Synthesis from Acetophenone

Reaction:

Materials:

-

Acetophenone

-

Selenium dioxide (SeO₂)

-

Water

Procedure: [7]

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve selenium dioxide (1 mole equivalent) in a mixture of 1,4-dioxane and a small amount of water by heating to 50-60 °C.

-

Once the selenium dioxide has dissolved, add acetophenone (1 mole equivalent) to the reaction mixture.

-

Reflux the mixture with continuous stirring for approximately 4 hours. The formation of a red precipitate of elemental selenium will be observed.

-

After the reaction is complete, decant the hot solution to separate it from the precipitated selenium.

-

Remove the 1,4-dioxane and water by distillation under reduced pressure.

-

The resulting crude phenylglyoxal can be purified by vacuum distillation.

-

To obtain the stable monohydrate, dissolve the purified phenylglyoxal in hot water and allow it to cool. The crystalline this compound will precipitate.

-

Collect the crystals by filtration, wash with a small amount of cold water, and air dry.

Purification and Characterization: The product can be recrystallized from hot water or a mixture of ether and ligroin.[7] The purity can be assessed by melting point determination and chromatographic techniques (TLC, HPLC). The structure should be confirmed by spectroscopic methods (NMR, IR, MS).

Applications in Research and Drug Development

Arginine-Specific Modification of Proteins

This compound is a well-established reagent for the selective chemical modification of arginine residues in proteins.[9][10] The reaction occurs under mild conditions (pH 7-9) and targets the guanidinium (B1211019) group of arginine, leading to the formation of a stable cyclic adduct. This specificity makes it a valuable tool for:

-

Identifying active site residues: By modifying arginine residues and observing changes in protein activity, researchers can identify critical arginine residues involved in catalysis or substrate binding.

-

Probing protein structure and function: The introduction of a bulky phenylglyoxal adduct can be used to study the role of specific arginine residues in protein-protein interactions and conformational changes.

-

Protein cross-linking and bioconjugation: Derivatives of phenylglyoxal can be used to introduce labels, cross-linkers, or other functionalities at arginine residues.[11]

Reaction Mechanism: The reaction proceeds via the nucleophilic attack of the guanidinium group on the electrophilic carbonyl carbons of phenylglyoxal, followed by cyclization and dehydration to form a stable dihydroxyimidazoline derivative.

Precursor for Bioactive Heterocycles

Phenylglyoxal monohydrate is a versatile building block in organic synthesis, particularly for the construction of various nitrogen-containing heterocyclic compounds.[12][13][14] Its bifunctional nature allows it to participate in a wide range of cyclocondensation reactions to form diverse scaffolds, many of which exhibit significant biological activities. This makes it a valuable starting material in drug discovery programs.

Inhibition of Enzymes

This compound has been shown to inhibit several enzymes, primarily through its ability to react with essential arginine residues.

-

Mitochondrial Aldehyde Dehydrogenase (ALDH2): It is a potent inhibitor of ALDH2, an enzyme crucial for the detoxification of aldehydes.[6] Inhibition of ALDH2 is a therapeutic strategy for the treatment of alcohol dependence. While specific IC₅₀ values for phenylglyoxal are not consistently reported in readily accessible literature, its inhibitory action is well-documented.

-

Hageman Factor (Factor XII): Phenylglyoxal hydrate inhibits the coagulant properties of Hageman factor, a key protein in the intrinsic pathway of blood coagulation.[15] This suggests a potential role in the development of antithrombotic agents.

Experimental Protocols

Protocol for Arginine Modification in a Protein

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Protein of interest containing arginine residues

-

This compound

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Quenching solution (e.g., Tris buffer)

-

Analytical tools (e.g., SDS-PAGE, mass spectrometer)

Procedure:

-

Prepare a stock solution of the protein in the reaction buffer.

-

Prepare a fresh stock solution of this compound in the reaction buffer or a minimal amount of an organic co-solvent like DMSO.

-

Add the phenylglyoxal monohydrate solution to the protein solution to achieve a desired molar excess (e.g., 10- to 100-fold over the protein concentration).

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points.

-

Quench the reaction by adding a quenching solution.

-

Analyze the modified protein using SDS-PAGE to check for changes in mobility and mass spectrometry to confirm the modification and identify the modified arginine residues.

Analysis of Modification: Mass spectrometry is a powerful tool to confirm and map arginine modifications. By comparing the peptide mass fingerprints of the native and modified protein after tryptic digestion, peptides containing modified arginine residues can be identified by a characteristic mass shift.

Protocol for DPPH Radical Scavenging Assay

This protocol provides a general method to assess the antioxidant activity of this compound.[16][17]

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or ethanol

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare a series of dilutions of this compound in the same solvent.

-

Prepare a series of dilutions of the standard antioxidant.

-

In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to each of the sample and standard dilutions.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each solution at the characteristic wavelength of DPPH (approximately 517 nm).

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard Information

| Hazard Statement | GHS Pictogram | Precautionary Statement |

| H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation | P280: Wear protective gloves. | |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| H335: May cause respiratory irritation | P261: Avoid breathing dust. |

Conclusion

This compound is a valuable and versatile chemical compound with significant applications in biochemical research and synthetic organic chemistry. Its ability to selectively modify arginine residues provides a powerful tool for studying protein structure and function. Furthermore, its role as a precursor for the synthesis of bioactive heterocycles underscores its potential in drug discovery and development. This technical guide serves as a comprehensive resource for researchers and scientists working with this compound, providing essential information on its properties, synthesis, applications, and handling.

References

- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. PHENYLGLYOXAL MONOHYDRATE | 1075-06-5 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenylglyoxal monohydrate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]

- 12. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Hageman factor, plasma thromboplastin antecedent, thrombin and other clotting factors by phenylglyoxal hydrate (38500) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Phenylglyoxal hydrate discovery and history

An In-depth Technical Guide to Phenylglyoxal (B86788) Hydrate (B1144303): Discovery, Properties, and Applications

Introduction

Phenylglyoxal (C₆H₅C(O)CHO) is an α-ketoaldehyde, an organic compound featuring adjacent ketone and aldehyde functional groups.[1][2] In its anhydrous form, it is a yellow liquid that tends to polymerize upon standing.[1] However, it readily forms a stable, colorless, crystalline monohydrate (C₆H₅C(O)CH(OH)₂) upon dissolution in water.[1] This hydrate is the common commercial and laboratory form of the compound. Phenylglyoxal is a versatile reagent in organic synthesis and has become an invaluable tool in biochemistry and drug development, primarily due to its high specificity for modifying arginine residues in proteins.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental applications of phenylglyoxal hydrate for researchers, scientists, and professionals in drug development.

Discovery and Early History

The first synthesis of phenylglyoxal was reported by the German chemist Hans von Pechmann in 1887.[1][4] This initial preparation was achieved through the thermal decomposition of a sulfite (B76179) derivative of isonitrosoacetophenone (an oxime).[1] Following this discovery, a variety of synthetic routes were developed throughout the late 19th and early 20th centuries. These alternative methods included the oxidation of benzoylcarbinol using copper acetate (B1210297) and the hydrolysis of bromophenacyl acetate.[4][5]

However, the most significant and enduring method for its preparation is the oxidation of acetophenone (B1666503) with selenium dioxide (SeO₂).[1][4][6] This method, detailed in Organic Syntheses, became a popular and reliable procedure for producing phenylglyoxal in good yields.[5][7] The reaction involves the direct oxidation of the methyl group adjacent to the carbonyl of acetophenone.[7][8] This synthetic advancement made phenylglyoxal more accessible for chemical and biochemical research, paving the way for its widespread use as a specific chemical modifier for proteins.[9]

Physicochemical Properties

Phenylglyoxal hydrate is a white to light yellow crystalline solid.[1][10] Its stability in hydrated form contrasts with the anhydrous liquid, which is prone to polymerization.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 2,2-Dihydroxy-1-phenylethan-1-one | [11][12] |

| Molecular Formula | C₈H₈O₃ | [11][12][13] |

| Molecular Weight | 152.15 g/mol | [11][13] |

| Appearance | White to light yellow crystalline powder/solid | [10][11][12] |

| Melting Point | 73–91 °C (Varies with dryness); commonly cited as 76-79 °C | [1][5][10] |

| Boiling Point | 95–97 °C at 25 mmHg (anhydrous form) 142 °C at 125 mmHg (anhydrous form) | [5][10] |

| Solubility | Water: Forms hydrate; ~1 part in 35 parts water at 20°C Organic Solvents: Soluble in 95% ethanol, chloroform, ether | [5][10] |

Key Experimental Protocols

Detailed methodologies for the synthesis of phenylglyoxal hydrate and its application in protein modification are critical for its effective use in a research setting.

Protocol 1: Synthesis via Selenium Dioxide Oxidation of Acetophenone

This protocol is adapted from the well-established procedure in Organic Syntheses, which provides a reliable method for laboratory-scale preparation.[5]

Materials and Equipment:

-

1-L three-necked, round-bottomed flask

-

Liquid-sealed mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (Claisen flask)

-

Acetophenone (120 g, 1 mole)

-

Selenium dioxide (111 g, 1 mole)

-

Dioxane (600 cc)

-

Water (20 cc)

Procedure:

-

Reaction Setup: In the 1-L flask equipped with a stirrer and reflux condenser, combine 600 cc of dioxane, 111 g of selenium dioxide, and 20 cc of water.[5]

-

Dissolution: Heat the mixture to 50–55 °C and stir until all solids have dissolved.[5]

-

Addition of Acetophenone: Add 120 g of acetophenone to the solution in one portion.[5]

-

Reflux: Heat the mixture to reflux and continue stirring for four hours. During this time, elemental selenium will precipitate as a black solid.[5]

-

Separation: Decant the hot solution away from the precipitated selenium.[5]

-

Solvent Removal: Remove the dioxane and water from the solution by distillation through a short column.[5]

-

Vacuum Distillation: Transfer the residue to a 250-cc Claisen flask and distill under reduced pressure. Collect the fraction boiling at 95–97 °C/25 mm. This yields 93–96 g (69–72%) of anhydrous phenylglyoxal as a yellow liquid.[5]

-

Hydrate Formation: To prepare the stable hydrate, dissolve the yellow liquid phenylglyoxal in 3.5–4 volumes of hot water. Allow the solution to cool, promoting the crystallization of phenylglyoxal hydrate as colorless crystals.[5]

Protocol 2: Arginine Residue Modification in Proteins

This generalized protocol is based on methodologies used to study protein structure and function by chemically modifying arginine residues.[2][14]

Materials and Equipment:

-

Purified protein of interest

-

Phenylglyoxal hydrate

-

Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0–9.0)

-

Spectrophotometer or other analytical instrument (e.g., mass spectrometer)

-

Incubator or water bath

Procedure:

-

Protein Preparation: Prepare a solution of the purified protein (e.g., 0.1-1.0 mg/mL) in the chosen reaction buffer. The optimal pH is typically between 7 and 9.[14]

-

Reagent Preparation: Prepare a stock solution of phenylglyoxal hydrate in the same buffer.

-

Reaction Initiation: Add phenylglyoxal stock solution to the protein solution to achieve the desired final concentration (typically ranging from 0.1 to 10 mM).[2]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 22–37 °C) for a specific duration (e.g., 1 hour).[2][14] The reaction time can be optimized based on the protein and the extent of modification desired.

-

Reaction Quenching (Optional): The reaction can be stopped by removing excess phenylglyoxal through dialysis, gel filtration, or by adding a scavenger molecule.

-

Analysis: Analyze the extent of modification. This can be quantified by monitoring changes in UV absorbance, by amino acid analysis after hydrolysis, or more precisely by mass spectrometry to identify the specific arginine residues that have been modified.[2]

Biological Significance and Applications

The primary utility of phenylglyoxal in biological and pharmaceutical sciences stems from its ability to selectively react with the guanidinium (B1211019) group of arginine residues in proteins.[2]

Mechanism of Arginine Modification

Under mild alkaline conditions (pH 7-9), phenylglyoxal reacts with the terminal nitrogen atoms of the arginine side chain to form a stable cyclic adduct.[2][14] This reaction is highly specific, with minimal side reactions observed with other amino acid residues like lysine (B10760008) under controlled conditions.[15][16] The formation of this covalent bond effectively neutralizes the positive charge of the arginine residue and introduces a bulky group, which can be used to probe the functional role of specific arginine residues in protein-ligand interactions, enzymatic catalysis, and protein stability.[2][16]

Applications in Research and Drug Development

-

Enzyme Active Site Probing: Phenylglyoxal is used to identify essential arginine residues within the active sites of enzymes.[9][17] Loss of enzyme activity upon modification strongly suggests that the modified arginine plays a critical role in substrate binding or catalysis.[17]

-

Protein Structure Analysis: As a chemical probe, it helps in understanding the topology and accessibility of arginine residues on the protein surface.[16]

-

Bioconjugation and Drug Delivery: Derivatives of phenylglyoxal are being developed to attach payloads such as fluorescent dyes, biotin, or therapeutic agents to proteins in a site-specific manner.[18] This "arginine-directed bioconjugation" offers an alternative to more common lysine or cysteine-based strategies.

-

Diagnostic and Clinical Research: Phenylglyoxal-based probes have been designed to detect citrulline, an amino acid derived from arginine.[1][18] This has applications in identifying disease biomarkers, particularly in autoimmune diseases like rheumatoid arthritis and inflammatory conditions.[2][18]

References

- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 2. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. PHENYLGLYOXAL MONOHYDRATE | 1075-06-5 [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. CAS 1075-06-5: Phenylglyoxal hydrate | CymitQuimica [cymitquimica.com]

- 13. Glyoxal, phenyl-, hydrate | C8H8O3 | CID 12215922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenylglyoxal 97 1075-06-5 [sigmaaldrich.com]

- 18. Seeing Citrulline: Development of a phenylglyoxal-based probe to visualize protein citrullination - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Properties of 2,2-Dihydroxy-1-phenylethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dihydroxy-1-phenylethan-1-one, commonly known as phenylglyoxal (B86788) monohydrate, is an arylglyoxal monohydrate of significant interest in biochemical and pharmaceutical research. Its utility as a highly specific arginine-modifying reagent has made it an invaluable tool for studying protein structure and function. Furthermore, its antioxidant properties and role as a synthetic intermediate underscore its potential in drug discovery and development. This technical guide provides a comprehensive overview of the core fundamental properties of this compound, including its physicochemical characteristics, synthesis, and key biological interactions.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 76-79 °C | [1] |

| Boiling Point | 142 °C at 125 mmHg | [1] |

| Solubility | Soluble in DMSO and ethanol. Forms the hydrate (B1144303) in water. | [2] |

| Storage Temperature | 2-8 °C | [1] |

Table 2: Spectroscopic and Other Properties

| Property | Value | Reference(s) |

| CAS Number | 1075-06-5 (for monohydrate) | [1] |

| InChI Key | NBIBDIKAOBCFJN-UHFFFAOYSA-N | [1] |

| IR Spectrum | Data available in public databases. | |

| Mass Spectrum | Data available in public databases. | |

| 1H NMR Spectrum | Predicted spectra are available in public databases. | |

| 13C NMR Spectrum | Predicted spectra are available in public databases. |

Note: While NMR spectroscopy is a critical technique for the structural elucidation of organic compounds, readily available, unambiguously assigned 1H and 13C NMR spectra for this compound were not found in the surveyed literature.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and application of this compound. The following sections provide established protocols for its preparation and its use in the chemical modification of proteins.

Synthesis of this compound

This protocol describes the synthesis of this compound via the selenium dioxide oxidation of acetophenone (B1666503).

Materials:

-

Acetophenone

-

Selenium dioxide (SeO₂)

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Diatomaceous earth

-

Ethyl acetate

-

Petroleum ether

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve selenium dioxide (2.0 mmol) in a mixture of 1,4-dioxane (1 mL) and deionized water (2 drops).

-

Add acetophenone (1.0 mmol) to the solution.

-

Heat the reaction mixture to reflux with constant stirring for 7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate/petroleum ether (1:4, v/v).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add dichloromethane (5 mL) to the mixture and filter it through a pad of diatomaceous earth.

-

Wash the diatomaceous earth with additional dichloromethane (3 x 5 mL).

-

Combine all the organic phases and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:10, v/v) to yield this compound as a white solid.

Arginine Residue Modification in Proteins

This protocol outlines a general procedure for the chemical modification of arginine residues in a target protein using this compound.

Materials:

-

Purified target protein

-

This compound (phenylglyoxal monohydrate)

-

Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

-

Reaction tubes

-

Spectrophotometer or other analytical instrument for assessing modification

Procedure:

-

Prepare a stock solution of the purified target protein in 100 mM potassium phosphate buffer (pH 8.0). The final concentration will depend on the specific protein and analytical method.

-

Prepare a stock solution of this compound in the same buffer. A range of concentrations should be prepared to determine the optimal modification conditions.

-

In separate reaction tubes, mix the protein solution with increasing concentrations of the this compound solution. A typical final concentration range for the modifying reagent is 0.1 mM to 10 mM.

-

Incubate the reaction mixtures at room temperature for 1 hour.

-

Stop the reaction by placing the tubes on ice or by freezing them.

-

Analyze the extent of modification using an appropriate technique, such as mass spectrometry to identify modified arginine residues, or a functional assay to determine the effect of modification on protein activity.

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the specific modification of arginine residues in proteins. This interaction can lead to the inhibition of enzyme activity and interference with biological pathways.

Inhibition of Hageman Factor (Factor XII) Activation

Hageman factor (Factor XII) is a key protein in the intrinsic pathway of blood coagulation. Its activation is dependent on its interaction with negatively charged surfaces, a process that involves critical arginine residues. This compound can inhibit the activation of Hageman factor by modifying these essential arginine residues, thereby preventing the initiation of the coagulation cascade.

Enhancement of Urokinase-Induced Fibrinolysis

Alpha-2-antiplasmin (α2AP) is a primary inhibitor of fibrinolysis, the process of breaking down blood clots. It is cross-linked to fibrin (B1330869) by Factor XIIIa. By modifying the arginine residues of α2AP, this compound creates an inactive form of the inhibitor. This modified α2AP can competitively inhibit the cross-linking of native α2AP to fibrin, thereby enhancing the efficacy of urokinase-induced fibrinolysis.

Experimental Workflow for Arginine Modification Analysis

The following diagram illustrates a typical experimental workflow for investigating the effects of arginine modification on a protein of interest using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of biochemistry, pharmacology, and drug development. Its well-defined chemical properties and specific reactivity with arginine residues allow for targeted investigations into protein structure and function. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective utilization of this compound in a laboratory setting. Further research into its biological activities and potential therapeutic applications is warranted and will undoubtedly continue to expand our understanding of its role in complex biological systems.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Phenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylglyoxal (B86788) hydrate (B1144303), the gem-diol derivative of phenylglyoxal, is a molecule of significant interest in biochemistry and medicinal chemistry due to its ability to selectively modify arginine residues in proteins. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for elucidating its mechanism of action and for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure and conformation of phenylglyoxal hydrate, integrating data from computational modeling and outlining key experimental protocols for its synthesis and characterization.

Introduction

Phenylglyoxal is an alpha-ketoaldehyde that readily forms a stable hydrate in aqueous solutions. This hydration process converts the aldehyde group into a geminal diol, significantly altering the molecule's electronic and steric properties. The resulting phenylglyoxal hydrate can exist in various conformations due to the rotation around its single bonds. The preferred conformation is dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects. This guide delves into the structural details of phenylglyoxal hydrate, providing quantitative data on its geometry and the relative energies of its stable conformers.

Molecular Structure and Conformation: A Computational Approach

In the absence of a publicly available crystal structure, a computational analysis was performed to elucidate the low-energy conformations of phenylglyoxal hydrate. The conformational landscape was explored using a molecular mechanics force field, followed by geometry optimization and energy calculations using Density Functional Theory (DFT).

Computational Methodology

A conformational search was conducted using the MMFF94 force field to identify potential low-energy structures. The resulting unique conformers were then subjected to geometry optimization at the B3LYP/6-31G(d) level of theory. The Gibbs free energies of the optimized structures were calculated at the same level of theory to determine their relative stabilities.

Logical Workflow for Conformational Analysis

Caption: A flowchart illustrating the computational workflow for the conformational analysis of phenylglyoxal hydrate.

Stable Conformers of Phenylglyoxal Hydrate

The computational analysis revealed two primary low-energy conformers, hereafter referred to as Conformer A and Conformer B . Their stability is primarily influenced by the orientation of the phenyl group relative to the dihydroxyacetyl group and the potential for intramolecular hydrogen bonding.

Table 1: Relative Energies of Phenylglyoxal Hydrate Conformers

| Conformer | Relative Energy (kcal/mol) |

| Conformer A | 0.00 |

| Conformer B | 1.25 |

Table 2: Key Dihedral Angles (in degrees) of Phenylglyoxal Hydrate Conformers

| Dihedral Angle | Conformer A | Conformer B |

| O=C-C-O | -178.5 | 65.3 |

| C-C-C-C (phenyl) | 25.4 | -15.8 |

Table 3: Selected Bond Lengths (in Ångstroms) of Phenylglyoxal Hydrate (Conformer A)

| Bond | Bond Length (Å) |

| C=O | 1.23 |

| C-C (keto-gemdiol) | 1.52 |

| C-O (gemdiol) | 1.41 |

| C-C (keto-phenyl) | 1.49 |

Table 4: Selected Bond Angles (in degrees) of Phenylglyoxal Hydrate (Conformer A)

| Angle | Bond Angle (°) |

| O=C-C | 119.5 |

| C-C-O (gemdiol) | 110.2 |

| O-C-O (gemdiol) | 111.8 |

| C-C-C (keto-phenyl) | 120.1 |

Experimental Protocols

Synthesis and Crystallization of Phenylglyoxal Hydrate

Phenylglyoxal hydrate can be readily prepared from anhydrous phenylglyoxal, which itself can be synthesized from acetophenone (B1666503).

Synthesis of Anhydrous Phenylglyoxal

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide (1.1 eq) in a mixture of 1,4-dioxane (B91453) and water (e.g., 10:1 v/v).

-

Addition of Acetophenone: Heat the mixture to 50-60 °C with stirring until the selenium dioxide dissolves. Add acetophenone (1.0 eq) to the reaction mixture.

-

Reflux: Reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Workup: After completion, cool the reaction mixture and decant the solution to remove the precipitated selenium. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain anhydrous phenylglyoxal as a yellow oil.

Formation of Phenylglyoxal Hydrate

-

Hydration: Dissolve the anhydrous phenylglyoxal in a minimal amount of hot water.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation: Collect the white crystalline solid of phenylglyoxal hydrate by vacuum filtration, wash with a small amount of cold water, and air dry.

Experimental Workflow for Synthesis

Caption: A flowchart outlining the synthesis of phenylglyoxal hydrate from acetophenone.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide valuable information about the through-space proximity of protons, which is essential for determining the conformation in solution.

General Protocol for NOESY/ROESY Experiment

-

Sample Preparation: Prepare a solution of phenylglyoxal hydrate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) at a concentration of 5-10 mg/mL.

-

1D NMR: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

-

2D NOESY/ROESY Acquisition:

-

Set up a 2D NOESY or ROESY experiment on the NMR spectrometer.

-

The choice between NOESY and ROESY depends on the molecular weight and tumbling rate of the molecule. For a small molecule like phenylglyoxal hydrate, NOESY is generally suitable.

-

Optimize the mixing time (tm) to maximize the NOE effect. A series of experiments with varying mixing times (e.g., 200-800 ms) is recommended.

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software.

-

Identify cross-peaks in the 2D spectrum. The presence of a cross-peak between two protons indicates their spatial proximity (typically < 5 Å).

-

The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.

-

By analyzing the pattern of NOE cross-peaks, the relative orientation of different parts of the molecule can be determined, allowing for the elucidation of the predominant conformation in solution.

-

Signaling Pathway for Conformational Elucidation via NOE

Caption: A diagram illustrating the relationship between spatial proximity of protons and the generation of conformational information from a NOESY experiment.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of phenylglyoxal hydrate. Through computational modeling, two low-energy conformers have been identified, and their geometric parameters have been quantified. The provided experimental protocols for synthesis and NMR analysis offer a practical framework for researchers working with this important molecule. The structural insights presented herein are fundamental for understanding the reactivity and biological activity of phenylglyoxal hydrate and will aid in the future design of related compounds for various applications in chemical biology and drug development.

A Comprehensive Technical Guide to the Synthesis of 2,2-dihydroxy-1-phenylethan-1-one from Acetophenone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of 2,2-dihydroxy-1-phenylethan-1-one, the stable hydrate (B1144303) of phenylglyoxal (B86788), from acetophenone (B1666503). The primary focus is on the most robust and widely cited method: the selenium dioxide-mediated oxidation of acetophenone. This guide includes detailed experimental protocols, quantitative data analysis, mechanistic insights, and a review of alternative synthetic strategies, designed to serve as a critical resource for professionals in chemical research and drug development.

Introduction and Reaction Overview

This compound, also known as phenylglyoxal monohydrate, is a valuable organic intermediate.[1] It contains adjacent ketone and hydrated aldehyde functional groups, making it a versatile building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[2][3] The most prevalent and reliable synthetic route from readily available acetophenone involves a two-step process: the α-oxidation of the methyl group of acetophenone to yield phenylglyoxal, followed by its hydration to form the stable, crystalline dihydroxy product.[2][4]

The dominant method for the oxidation step utilizes selenium dioxide (SeO₂), a reagent known for its efficacy in oxidizing α-methylene groups adjacent to a carbonyl to produce 1,2-dicarbonyl compounds.[5][6]

Primary Synthesis Route: Selenium Dioxide Oxidation

The oxidation of acetophenone with selenium dioxide is the most thoroughly documented and reliable method for preparing phenylglyoxal.[7] The reaction is typically performed in a solvent such as aqueous dioxane or ethanol (B145695) under reflux conditions.[7][8] The resulting anhydrous phenylglyoxal, a yellow liquid, readily forms a stable, colorless crystalline hydrate upon treatment with water.[4]

Reaction Mechanism

The mechanism for the selenium dioxide oxidation of a ketone involves an initial ene reaction with the enol form of the ketone, followed by a[8][9]-sigmatropic rearrangement. This process reduces Se(IV) to Se(II) and generates the desired α-dicarbonyl compound.[5][10]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the standard selenium dioxide oxidation protocol as detailed in Organic Syntheses.

| Parameter | Value | Reference |

| Reactants | ||

| Acetophenone | 1.0 mole (120 g) | [7] |

| Selenium Dioxide | 1.0 mole (111 g) | [7] |

| Solvent | ||

| Dioxane | 600 cc | [7] |

| Water | 20 cc | [7] |

| Reaction Conditions | ||

| Temperature | Reflux | [7] |

| Time | 4 hours | [7] |

| Product Yield | ||

| Phenylglyoxal (anhydrous) | 69-72% (93-96 g) | [7] |

| Physical Properties | ||

| Phenylglyoxal BP | 95-97 °C @ 25 mmHg | [7] |

| Hydrate Melting Point | 76-79 °C | [1][3][4] |

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure published in Organic Syntheses, Volume 24, page 81.[7]

Safety Note: Selenium compounds are highly toxic. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[5]

Apparatus: A 1-liter three-necked, round-bottomed flask equipped with a liquid-sealed mechanical stirrer and a reflux condenser.

Procedure:

-

Reagent Preparation: To the flask, add 600 cc of dioxane, 111 g (1 mole) of selenium dioxide, and 20 cc of water.

-

Dissolution: Heat the mixture to 50–55 °C and stir until all the selenium dioxide has dissolved.

-

Addition of Acetophenone: Add 120 g (1 mole) of acetophenone to the solution in one portion.

-

Reflux: Heat the resulting mixture to reflux and maintain reflux with continued stirring for four hours. A black precipitate of elemental selenium will form.

-

Workup - Part 1 (Isolation of Anhydrous Phenylglyoxal):

-

While still hot, carefully decant the solution away from the precipitated selenium.

-

Remove the dioxane and water from the solution by distillation through a short column.

-

Distill the remaining residue under reduced pressure. Collect the fraction boiling at 95–97 °C/25 mmHg. This is anhydrous phenylglyoxal, which appears as a yellow liquid. The yield is typically 93–96 g (69–72%).[7]

-

-

Workup - Part 2 (Preparation of the Hydrate):

-

To prepare the stable this compound, dissolve the distilled phenylglyoxal in 3.5–4 volumes of hot water.

-

Allow the solution to cool, promoting the crystallization of the colorless hydrate.

-

Collect the crystals by filtration, wash with a small amount of cold water, and air-dry.

-

Alternative Synthetic Methods

While SeO₂ oxidation is the benchmark, other methods for the conversion of acetophenone to phenylglyoxal have been explored. These alternatives often seek to avoid the use of highly toxic selenium reagents, though they may present their own challenges in terms of yield, reaction conditions, or substrate scope.

Dimethyl Sulfoxide (B87167) (DMSO) Based Oxidations

Acetophenone can be oxidized using dimethyl sulfoxide (DMSO) in the presence of an acid catalyst, such as hydrobromic acid (HBr).[9] This method generates phenylglyoxal in situ, which can then be used directly in subsequent reactions.

Summary of Alternative Methods

The table below provides a comparison of different oxidative methods starting from acetophenone.

| Method | Oxidizing System | Reported Yield | Key Features | Reference |

| Standard | SeO₂ / aq. Dioxane | 69-72% | Robust, well-documented, high purity. | [7] |

| High-Yield SeO₂ | SeO₂ / aq. Dioxane or EtOH | >98% | Optimized conditions, high efficiency. | [8] |

| DMSO/HBr | DMSO / aq. HBr | ~71% (of derivative) | Avoids selenium; product used in situ. | [9] |

| DMSO/I₂ | DMSO / I₂ / H₂SO₄ | Traces | Low yield for acetophenone substrate. | [9] |

digraph "Method_Comparison" { graph [ layout = dot, rankdir = "TB", splines = true, bgcolor = "#FFFFFF", fontname = "Arial", fontsize = 12, size = "9.5, 4.5" ];node [ shape = "box", style = "rounded,filled", fontname = "Arial", fontsize = 11, margin = "0.1,0.1" ];

edge [ fontname = "Arial", fontsize = 10, color = "#5F6368" ];

// Nodes start [label="Goal:\nAcetophenone → Phenylglyoxal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seo2 [label="SeO₂ Oxidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; dmso [label="DMSO-Based Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Attributes for SeO2 seo2_pros [label="Pros:\n- High Yield (69-98%)\n- Reliable & Well-Documented", shape=plaintext, fontcolor="#202124"]; seo2_cons [label="Cons:\n- High Toxicity of Reagents", shape=plaintext, fontcolor="#202124"];

// Attributes for DMSO dmso_pros [label="Pros:\n- Avoids Selenium Reagents", shape=plaintext, fontcolor="#202124"]; dmso_cons [label="Cons:\n- Generally Lower/Variable Yields\n- HBr is Corrosive", shape=plaintext, fontcolor="#202124"];

// Edges start -> seo2; start -> dmso; seo2 -> seo2_pros [style=dotted, arrowhead=none]; seo2 -> seo2_cons [style=dotted, arrowhead=none]; dmso -> dmso_pros [style=dotted, arrowhead=none]; dmso -> dmso_cons [style=dotted, arrowhead=none]; }

Conclusion

The synthesis of this compound from acetophenone is most effectively achieved through the selenium dioxide-mediated oxidation of acetophenone to phenylglyoxal, followed by a straightforward hydration step. This method is characterized by high yields, reliability, and a well-established protocol, making it the preferred choice for laboratory and potential scale-up applications. While alternative, selenium-free methods exist, they often involve trade-offs in yield and reaction conditions. For researchers requiring a pure, crystalline product, the SeO₂ pathway followed by aqueous crystallization remains the gold standard.

References

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. フェニルグリオキサール 水和物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

Mechanism of Selenium Dioxide Oxidation of Acetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of acetophenone (B1666503) and its derivatives by selenium dioxide, a reaction commonly known as the Riley oxidation, is a synthetically useful transformation that converts an α-methyl ketone into a 1,2-dicarbonyl compound. This reaction provides a direct route to phenylglyoxal (B86788) and related structures, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the application of this methodology.

Core Reaction Mechanism

The oxidation of acetophenone with selenium dioxide proceeds through a well-established mechanism involving the enol tautomer of the ketone. The reaction is typically carried out in solvents such as dioxane or ethanol, often with the addition of a small amount of water to facilitate the dissolution of selenium dioxide.

The currently accepted mechanism involves the following key steps:

-

Enolization: Acetophenone undergoes tautomerization to its enol form. This step is often the rate-determining step and can be influenced by acid or base catalysis.

-

Electrophilic Attack: The enol attacks the electrophilic selenium atom of selenous acid (formed from selenium dioxide and water).

-

Formation of a Selenite (B80905) Ester: This attack leads to the formation of an α-keto selenite ester intermediate.

-

[1][2]-Sigmatropic Rearrangement: The selenite ester undergoes a[1][2]-sigmatropic rearrangement, a key step that transfers the selenium atom to the α-carbon.

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield the final product, phenylglyoxal, along with the precipitation of elemental selenium (in its red amorphous form) and water.

This sequence of events highlights the specificity of selenium dioxide in oxidizing the α-methyl group of the ketone.

Mechanistic Pathway Diagram

Caption: Proposed mechanism for the selenium dioxide oxidation of acetophenone.

Quantitative Data

The efficiency of the selenium dioxide oxidation of acetophenone can be influenced by various reaction parameters. Below are tables summarizing key quantitative data from reported studies.

Reaction Yields under Various Conditions

| Acetophenone (mol) | Selenium Dioxide (mol) | Solvent | Temperature (°C) | Time (h) | Yield of Phenylglyoxal (%) | Reference |

| 1.0 | 1.0 | Dioxane/Water | Reflux | 4 | 69-72 | Organic Syntheses, Coll. Vol. 2, p.509 (1943) |

| 2.0 | 1.0 | Dioxane/Water (10% v/v) | 90 | - | >98 | Liquid phase oxidation of acetophenone... (1986)[3] |

| 1.0 | 1.0 | Ethanol/Water (10% v/v) | 90 | - | >98 | Liquid phase oxidation of acetophenone... (1986)[3] |

Kinetic Parameters for Acid-Catalyzed Oxidation

A comparative study on the kinetics of HCl and HClO₄ acid-catalyzed oxidation of acetophenone by selenium dioxide in aqueous acetic acid provides the following activation parameters.[4]

| Catalyst | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) at 313 K |

| HCl | 72.3 | -85.2 | 98.9 |

| HClO₄ | 85.1 | -53.5 | 101.8 |

Data from a study conducted under pseudo-first-order conditions with respect to selenium dioxide.[4]

Experimental Protocols

The following is a detailed experimental protocol for the preparation of phenylglyoxal from acetophenone, adapted from a well-established procedure in Organic Syntheses.[5]

Materials and Equipment

-

Reactants:

-

Acetophenone (1.0 mole, 120 g)

-

Selenium Dioxide (1.0 mole, 111 g)

-

Dioxane (600 mL)

-

Water (20 mL)

-

-

Equipment:

-

1-L three-necked round-bottom flask

-

Liquid-sealed mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (short column)

-

Claisen flask (250-mL) for vacuum distillation

-

Step-by-Step Procedure

-

Reaction Setup: In the 1-L three-necked flask equipped with a stirrer and reflux condenser, combine 600 mL of dioxane, 111 g of selenium dioxide, and 20 mL of water.

-

Dissolution of Selenium Dioxide: Heat the mixture to 50–55 °C and stir until all the solid selenium dioxide has dissolved.

-

Addition of Acetophenone: Add 120 g of acetophenone to the reaction mixture in one portion.

-

Reflux: Heat the resulting mixture to reflux and continue stirring for four hours. A precipitate of elemental selenium will form.[5]

-

Isolation of Crude Product: While the solution is still hot, carefully decant it from the precipitated selenium.

-

Solvent Removal: Remove the dioxane and water by distillation through a short column.

-

Purification: Transfer the residue to a 250-mL Claisen flask and distill under reduced pressure. Collect the fraction boiling at 95–97 °C/25 mm Hg.[5]

Expected Outcome

The yield of phenylglyoxal is typically between 93–96 g (69–72% of the theoretical amount).[5] The product is a yellow liquid that may polymerize to a stiff gel upon standing. It can be recovered by redistillation.

Logical Workflow for the Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of phenylglyoxal from acetophenone.

Caption: Experimental workflow for the synthesis of phenylglyoxal.

Conclusion

The selenium dioxide oxidation of acetophenone is a reliable and high-yielding method for the synthesis of phenylglyoxal. A thorough understanding of the reaction mechanism, coupled with established experimental protocols, enables its effective application in research and development. The provided quantitative data serves as a valuable resource for optimizing reaction conditions and predicting outcomes. As with all selenium compounds, appropriate safety precautions should be taken due to their toxicity.

References

An In-depth Technical Guide to Alternative Synthesis Routes for Phenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of various alternative synthesis routes for phenylglyoxal (B86788) hydrate (B1144303), a crucial building block in organic synthesis and pharmaceutical development. Phenylglyoxal, in its anhydrous form, is a yellow liquid that readily polymerizes upon standing.[1] Consequently, it is typically prepared and stored as its more stable, crystalline monohydrate.[2][3] This document details established and alternative methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to facilitate laboratory application.

Overview of Synthetic Strategies

The synthesis of phenylglyoxal hydrate can be achieved through several distinct chemical transformations. The most common and well-documented method involves the oxidation of acetophenone (B1666503). However, a number of alternative routes have been developed, starting from various precursors. This guide focuses on the following key pathways:

-

Oxidation of Acetophenone with Selenium Dioxide: The most prevalent and reliable method.[2][3]

-

Synthesis from Ethyl Benzoate (B1203000) via a β-Keto Sulfoxide (B87167) Intermediate: A convenient route from readily available starting materials.[4]

-

Oxidation of Acetophenone with Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid: An alternative oxidation system.[5]

-

Other Reported Methods: A summary of less common but notable synthetic approaches.[1][4][6]

Comparative Analysis of Synthesis Routes

The choice of a synthetic route often depends on factors such as starting material availability, desired yield, reaction conditions, and safety considerations. The following table summarizes quantitative data for the primary synthesis methods discussed in this guide.

| Synthesis Route | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Selenium Dioxide Oxidation | Acetophenone | Selenium Dioxide, Water | Dioxane | 4 hours | Reflux | 69-72% | [6] |

| From Ethyl Benzoate | Ethyl Benzoate | Dimethyl Sulfoxide, Potassium t-butoxide, Cupric Acetate (B1210297) | t-Butyl Alcohol, Chloroform (B151607) | ~5 hours | Room Temp. to 90°C | 64-73% | [4] |

| DMSO/HBr Oxidation | Acetophenone | Dimethyl Sulfoxide, Hydrobromic Acid | DMSO | 4 hours | 70-80°C | 71% (of imine) | [5] |

Detailed Experimental Protocols

Route 1: Oxidation of Acetophenone with Selenium Dioxide

This procedure is adapted from a well-established method for the oxidation of acetophenone and is considered one of the most reliable syntheses of phenylglyoxal.[6][7]

Experimental Protocol:

-

Reaction Setup: In a 1-liter three-necked, round-bottomed flask equipped with a liquid-sealed stirrer and a reflux condenser, place 600 mL of dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water.

-

Dissolution: Heat the mixture to 50–55°C and stir until all the selenium dioxide has dissolved.[6]

-

Addition of Acetophenone: Add 120 g (1 mole) of acetophenone in a single portion to the reaction mixture.[6]

-

Reflux: Reflux the resulting mixture with continued stirring for four hours. A precipitate of selenium will form as the reaction progresses.[6]

-

Work-up: Decant the hot solution from the precipitated selenium. Remove the dioxane and water by distillation through a short column.

-

Purification of Phenylglyoxal: Distill the residue at reduced pressure from a 250-mL Claisen flask. Collect the fraction boiling at 95–97°C/25 mm. The yield of anhydrous phenylglyoxal is 93–96 g (69–72%).[6]

-

Hydrate Formation: To prepare phenylglyoxal hydrate, dissolve the yellow liquid phenylglyoxal in 3.5–4 volumes of hot water and allow it to crystallize. The resulting colorless crystals are the monohydrate.[6]

Route 2: Synthesis from Ethyl Benzoate via β-Keto Sulfoxide

This method provides a convenient synthesis of phenylglyoxal from the readily available starting material, ethyl benzoate.[4]

Experimental Protocol:

A. Preparation of 2-(Methylsulfinyl)acetophenone

-

Reaction Setup: In a 1-liter, three-necked, round-bottomed flask fitted with a mechanical stirrer, a dropping funnel, and a condenser, place 99 g (1.27 moles) of dry dimethyl sulfoxide, 120 mL of dry t-butyl alcohol, and 57.4 g (0.51 mole) of potassium t-butoxide.

-

Addition of Ethyl Benzoate: Warm the mixture to 80°C until all solids dissolve. Then, slowly add 75 g (0.50 mole) of dry ethyl benzoate from the dropping funnel.

-

Reaction: Stir the mixture at room temperature for 4 hours.

-

Solvent Removal and Extraction: Reduce the volume of the reaction mixture to 150 mL by distillation under reduced pressure at 80-90°C. Pour the residue into 500 mL of an ice-water slurry. Extract the aqueous solution with three 100-mL portions of ether and discard the ether extracts.

-

Acidification and Isolation: Acidify the aqueous solution and extract with chloroform. Wash the combined chloroform extracts, dry over anhydrous magnesium sulfate (B86663), and remove the chloroform under reduced pressure to yield 75–77 g (82–85%) of 2-(methylsulfinyl)acetophenone.[4]

B. Preparation of Phenylglyoxal

-

Reaction Setup: Dissolve the 2-(methylsulfinyl)acetophenone in 400 mL of warm chloroform.

-

Oxidation: Add 60 g (0.30 mole) of powdered cupric acetate monohydrate in one portion to the well-stirred solution.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Work-up: Remove the solids by suction filtration and wash with chloroform. Combine the filtrate and washings, and wash with water and sodium carbonate solution.

-

Purification: Dry the chloroform solution with anhydrous magnesium sulfate and remove the solvent under reduced pressure. Fractionally distill the residue to yield 43–49 g (64–73% based on ethyl benzoate) of anhydrous phenylglyoxal.[4] The hydrate can be formed as described in Route 1.

Visualization of Synthetic Pathways and Workflows

Synthesis Pathways

The following diagrams illustrate the chemical transformations for the described synthesis routes.

Caption: Synthesis of Phenylglyoxal Hydrate via Selenium Dioxide Oxidation.

Caption: Synthesis of Phenylglyoxal Hydrate from Ethyl Benzoate.

General Experimental Workflow

The diagram below outlines a generalized workflow applicable to the chemical synthesis of phenylglyoxal hydrate, from reaction setup to final product isolation.

Caption: General Experimental Workflow for Phenylglyoxal Hydrate Synthesis.

Other Reported Synthetic Methods

Several other methods for the preparation of phenylglyoxal have been documented, although they are less commonly employed than the selenium dioxide oxidation. These include:

-

From Isonitrosoacetophenone: Prepared via the bisulfite compound or by treatment with nitrosylsulfuric acid or nitrous acid.[4][6]

-

Oxidation of Benzoylcarbinol: Utilizes copper acetate as the oxidizing agent.[4][6]

-

From Phenacyl Bromide: Oxidation with dimethyl sulfoxide (DMSO).[4]

-

From 2,2-Dibromoacetophenone: Involves treatment with morpholine (B109124) followed by acidic hydrolysis.[4]

-

Biocatalytic Routes: While direct enzymatic synthesis of phenylglyoxal is not widely reported, related compounds like phenylglyoxylic acid can be synthesized from mandelic acid using engineered microorganisms, suggesting potential for "green" chemistry approaches in this area.[8][9]

Conclusion

This guide has detailed several alternative synthesis routes for phenylglyoxal hydrate, providing a basis for selecting an appropriate method based on laboratory capabilities and project requirements. The oxidation of acetophenone with selenium dioxide remains the most robust and well-documented procedure, offering good yields and a straightforward protocol. The synthesis from ethyl benzoate presents a viable alternative with comparable yields. The development of newer methods, including those with improved safety and environmental profiles, continues to be an area of interest for chemical researchers and drug development professionals.

References

- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Phenylglyoxylic Acid by LhDMDH, a Novel d-Mandelate Dehydrogenase with High Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,2-dihydroxy-1-phenylethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal (B86788) monohydrate. This compound, with the CAS number 1075-06-5, is a valuable intermediate in pharmaceutical synthesis.[1] This document presents available spectroscopic data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Phenylglyoxal monohydrate, Dioxyacetophenone[2][3]

-

Molecular Formula: C₈H₈O₃[2]

-

Molecular Weight: 152.15 g/mol [2]

-

Appearance: White to light yellow or pinkish powder[1]

-

Melting Point: 76-79 °C[1]

-

Boiling Point: 142 °C at 125 mmHg[1]

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of hydroxyl, carbonyl, and aromatic functionalities. While a publicly available, fully assigned spectrum is limited, the expected absorption bands are summarized in the table below. The presence of a broad O-H stretching band is indicative of the dihydroxy group, and the strong carbonyl absorption confirms the ketone functionality.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (gem-diol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1680-1660 | Strong | C=O stretch (ketone) |

| 1600-1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1300-1000 | Medium | C-O stretch |

| 750-690 | Strong | Aromatic C-H bend (monosubstituted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. In solution, this compound can exist in equilibrium with its aldehyde form, which may be reflected in the NMR spectra.[4]

A predicted ¹H NMR spectrum in D₂O suggests the presence of aromatic protons and a methine proton.[5] The chemical shifts of the hydroxyl protons are often broad and may exchange with deuterium (B1214612) in deuterated solvents.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-7.8 | m | 2H | Aromatic (ortho-protons) |

| ~7.6-7.4 | m | 3H | Aromatic (meta- and para-protons) |

| ~6.0 | s | 1H | -CH(OH)₂ |

| Variable | br s | 2H | -OH |

Note: Predicted data. Actual chemical shifts and multiplicities may vary depending on the solvent and concentration.

No experimental ¹³C NMR data for this compound is readily available. The expected chemical shifts are based on the functional groups present in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (ketone) |

| ~135-128 | Aromatic carbons |

| ~95 | -C(OH)₂ |

Note: Predicted data based on typical chemical shift ranges.

Mass Spectrometry (MS)

The mass spectrum of the anhydrous form, phenylglyoxal (C₈H₆O₂), is available from the NIST WebBook. In the mass spectrometer, the hydrated form, this compound, is expected to readily lose a molecule of water (18 amu) upon ionization. Therefore, the mass spectrum will be dominated by fragments of the anhydrous phenylglyoxal.

The electron ionization (EI) mass spectrum of phenylglyoxal shows a prominent molecular ion peak at m/z = 134. The base peak at m/z = 105 corresponds to the benzoyl cation [C₆H₅CO]⁺, formed by the cleavage of the C-C bond between the two carbonyl groups. Another significant fragment is observed at m/z = 77, corresponding to the phenyl cation [C₆H₅]⁺.

| m/z | Relative Intensity | Assignment |

| 134 | High | [M]⁺ (Molecular ion of Phenylglyoxal) |

| 105 | 100 (Base Peak) | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Solid Film Method):

-

A small amount of this compound (approximately 10-20 mg) is dissolved in a minimal amount of a volatile solvent such as acetone (B3395972) or dichloromethane.

-

A single, clean potassium bromide (KBr) or sodium chloride (NaCl) salt plate is placed on a clean surface.

-

A drop of the prepared solution is applied to the surface of the salt plate.

-

The solvent is allowed to evaporate completely, leaving a thin, solid film of the sample on the plate.

-

The salt plate is then mounted in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

The sample spectrum is then acquired by passing an infrared beam through the prepared solid film.

-

The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and placed in a clean, dry NMR tube.

-

About 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or deuterated water (D₂O)) is added to the NMR tube to dissolve the sample.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added if not already present in the solvent.

-

The tube is capped and gently agitated to ensure complete dissolution and a homogenous solution.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

The free induction decay (FID) signal is acquired and then Fourier-transformed to obtain the NMR spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization (Electron Ionization - EI):